molecular formula C8H16O4 B14489353 Butyl 2-hydroperoxy-2-methylpropanoate CAS No. 63488-63-1

Butyl 2-hydroperoxy-2-methylpropanoate

Cat. No.: B14489353
CAS No.: 63488-63-1
M. Wt: 176.21 g/mol
InChI Key: AUGLMXWWSAFBDQ-UHFFFAOYSA-N
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Description

Butyl 2-hydroperoxy-2-methylpropanoate is an organic peroxide ester characterized by a hydroperoxy (-OOH) functional group attached to a branched alkyl chain. This compound is structurally distinct due to the presence of the peroxide moiety, which imparts unique reactivity and instability compared to conventional esters. Peroxide esters like this are often employed as radical initiators in polymerization processes or as intermediates in organic synthesis, though their instability necessitates careful handling .

Properties

CAS No.

63488-63-1

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

butyl 2-hydroperoxy-2-methylpropanoate

InChI

InChI=1S/C8H16O4/c1-4-5-6-11-7(9)8(2,3)12-10/h10H,4-6H2,1-3H3

InChI Key

AUGLMXWWSAFBDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)(C)OO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Butyl 2-hydroperoxy-2-methylpropanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Butyl 2-hydroperoxy-2-methylpropanoate, the following compounds are analyzed:

Structural Analog: tert-Butyl 2-methyl-2-(4-methylbenzoyl)propanoate

  • Molecular Formula : C₁₇H₂₄O₃ (inferred from substituents in ).
  • Substituents : Features a tert-butyl group and a 4-methylbenzoyl moiety.
  • Functional Groups : Ester and ketone groups.
  • Stability : The tert-butyl group provides steric hindrance, enhancing thermal and chemical stability. Single-crystal X-ray diffraction data (R factor = 0.049) confirm a well-defined crystalline structure with mean C–C bond lengths of 0.004 Å, indicative of low strain .
  • Applications : Likely used in pharmaceutical or materials science research due to its rigid, aromatic substituents.

Structural Analog: Butyl 2-(4-chloro-2-methylphenoxy)propanoate (Mecoprop butyl ester)

  • Molecular Formula : C₁₄H₁₉ClO₃ .
  • Substituents: Chlorine atom and methyl group on the phenoxy ring.
  • Functional Groups : Ester and aryl ether.
  • Stability: The electron-withdrawing chlorine atom enhances resistance to hydrolysis compared to non-halogenated esters.
  • Applications : Widely used as a herbicide (Mecoprop), targeting broadleaf weeds in agriculture. Its ester form improves lipophilicity for foliar absorption .

Comparative Analysis

Property This compound tert-Butyl 2-methyl-2-(4-methylbenzoyl)propanoate Butyl 2-(4-chloro-2-methylphenoxy)propanoate
Functional Groups Peroxide, ester Ester, ketone Ester, aryl ether
Reactivity High (peroxide decomposition) Moderate (stable ester/ketone) Moderate (hydrolysis-resistant)
Thermal Stability Low (prone to exothermic decomposition) High (steric protection) Moderate (chlorine stabilizes)
Key Applications Polymerization initiators Pharmaceutical intermediates Herbicides (e.g., Mecoprop)

Research Findings and Critical Insights

Peroxide vs. Non-Peroxide Esters: The hydroperoxy group in this compound drastically increases its reactivity, making it unsuitable for long-term storage but valuable for initiating radical reactions. In contrast, tert-butyl and chlorinated analogs prioritize stability for specific applications .

Role of Substituents: tert-Butyl Groups: Enhance steric shielding, as seen in the crystalline structure of tert-butyl 2-methyl-2-(4-methylbenzoyl)propanoate . Chlorine Atoms: Improve herbicidal activity and environmental persistence in Mecoprop derivatives .

Safety Considerations: this compound’s peroxide nature necessitates stringent safety protocols, unlike its structurally stable analogs.

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